Furosemide Acyl-beta-D-glucuronide is a significant metabolite of furosemide, a potent loop diuretic commonly used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease. This compound is classified as an acyl glucuronide, which is formed through the conjugation of furosemide with glucuronic acid via enzymatic processes in the liver. The formation and stability of this metabolite are crucial for understanding the pharmacokinetics and potential toxicity associated with furosemide therapy.
Furosemide Acyl-beta-D-glucuronide is synthesized from furosemide through the action of UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid to various substrates. This classification as an acyl glucuronide indicates that it possesses reactive properties that can lead to drug-drug interactions and idiosyncratic drug reactions, making its study essential in pharmacology and toxicology .
The synthesis of Furosemide Acyl-beta-D-glucuronide typically involves in vitro biosynthesis using liver microsomes or recombinant UGT enzymes. In one study, rat liver microsomes induced by pregnenolone-16 alpha-carbonitrile were incubated with furosemide and UDP-glucuronic acid to produce the acyl glucuronide. The reaction conditions included a buffer solution at pH 7.4, with incubation at 37 degrees Celsius .
The process can be monitored using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to verify the formation of the desired metabolite and assess its stability under various pH conditions .
Furosemide Acyl-beta-D-glucuronide has a complex molecular structure characterized by a glucuronic acid moiety linked to the furosemide molecule. The molecular formula is CHNO, with a molecular weight of approximately 420.43 g/mol. The specific structure includes functional groups such as carboxylic acids and amides that contribute to its pharmacological activity .
These ions are critical for identifying the compound during analytical procedures .
Furosemide Acyl-beta-D-glucuronide undergoes various chemical reactions, primarily hydrolysis, which can occur under both acidic and alkaline conditions. It is hydrolyzed by beta-glucuronidase enzymes, leading to the release of furosemide. Studies have shown that this compound is stable at pH levels below 6 but becomes labile at higher pH values, resulting in significant hydrolysis .
The mechanism of action for Furosemide Acyl-beta-D-glucuronide primarily involves its role as a metabolite that influences the pharmacokinetics of furosemide. After administration, furosemide is metabolized into this glucuronidated form, which can have altered bioavailability and therapeutic effects compared to its parent compound.
The acyl glucuronides formed can also undergo transacylation reactions, potentially leading to reactive intermediates that may contribute to adverse drug reactions . The reactivity of these metabolites is assessed through various in vitro assays that measure their migration rates and stability.
Furosemide Acyl-beta-D-glucuronide plays a significant role in pharmacological research, particularly in studies related to drug metabolism and toxicity. Its formation is crucial for understanding:
Furosemide acyl-β-D-glucuronide (FUR-GLU) formation represents a critical Phase II metabolic pathway for the loop diuretic furosemide, mediated by UDP-glucuronosyltransferase (UGT) enzymes. These microsomal enzymes catalyze the nucleophilic displacement of the UDP group from UDP-glucuronic acid (UDPGA) by the carboxylate anion of furosemide, forming an ester glucuronide linkage. The reaction occurs within the endoplasmic reticulum of hepatocytes and renal tubular cells, requiring Mg²⁺ as a cofactor and membrane perturbation by agents like alamethicin for optimal activity due to the latent nature of UGT active sites [1] [5].
Table 1: Chemical Properties of Furosemide Acyl-beta-D-glucuronide
Property | Value |
---|---|
Chemical Name | (2S,3S,4S,5R,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Molecular Formula | C₁₈H₁₉ClN₂O₁₁S |
Molecular Weight | 506.87 g/mol |
CAS Number | 72967-59-0 |
SMILES Notation | NS(=O)(=O)c1cc(C(=O)O[C@@H]2OC@HC(=O)O)c(NCc3occc3)cc1Cl |
InChI Key | UBXASAPSOZNEOD-KZFFHZNASA-N |
Storage Conditions | -20°C, protected from moisture |
Among human UGT isoforms, UGT1A9 demonstrates predominant activity in catalyzing furosemide acyl glucuronidation. Kinetic analyses using recombinant human UGT isoforms reveal UGT1A9 exhibits high affinity for furosemide (Km ≈ 50-100 μM), significantly outperforming other hepatic isoforms like UGT1A1, UGT1A6, and UGT2B7 in catalytic efficiency (CLint = Vmax/Km). This specificity arises from UGT1A9's unique active site architecture, which accommodates bulky carboxylic acid substrates and demonstrates preference for phenolic and carboxylic acid-containing compounds. Human liver microsome (HLM) studies further confirm UGT1A9's dominance, evidenced by strong correlation (r² > 0.9) between furosemide glucuronidation rates and UGT1A9-specific marker activities (e.g., propofol glucuronidation), and selective inhibition by UGT1A9 inhibitors like niflumic acid [5] [7].
Table 2: Kinetic Parameters of Furosemide Glucuronidation by Human UGTs
Enzyme Source | Km (μM) | Vmax (pmol/min/mg) | CLint (μL/min/mg) | Activation |
---|---|---|---|---|
Recombinant UGT1A9 | 78 ± 12 | 420 ± 35 | 5.38 | Sigmoidal |
Recombinant UGT2B7 | 210 ± 45 | 185 ± 22 | 0.88 | Substrate Inhibition |
Human Liver Microsomes | 95 ± 15 | 350 ± 30 | 3.68 | Sigmoidal |
Rat Liver Microsomes | 320 ± 60 | 580 ± 50 | 1.81 | Substrate Inhibition |
While human UGT1A9 dominates furosemide conjugation, significant species differences exist. Rat liver microsomes (RLM), often used in preclinical studies, metabolize furosemide via distinct UGT isoforms (predominantly Ugt1a6 and Ugt2b1), yielding different kinetic profiles. Unlike the sigmoidal kinetics observed in HLMs and humanized UGT1A9 mice, furosemide glucuronidation in RLMs follows substrate inhibition kinetics, characterized by decreased Vmax at high substrate concentrations (>1 mM). Optimal in vitro biosynthesis conditions involve incubating furosemide (0.05-5 mM) with alamethicin-permeabilized microsomes (0.1-0.4 mg/mL), 5 mM UDPGA, and 4 mM MgCl₂ in phosphate buffer (pH 7.4) at 37°C for 30-60 minutes. Under these conditions, the reaction exhibits linearity with time and protein concentration, facilitating reliable metabolite yield. This species-specific kinetic behavior underscores limitations of rodent models for predicting human furosemide glucuronidation and highlights the utility of humanized UGT1 mouse models (hUGT1 mice), which recapitulate human-like sigmoidal kinetics and similar intrinsic clearance values [1] [2].
FUR-GLU formation occurs primarily within the hepatocellular endoplasmic reticulum (ER), where UGT enzymes are embedded. Following synthesis, FUR-GLU is actively transported into the bile canaliculi or systemic circulation via ATP-dependent efflux transporters. Multidrug Resistance-Associated Proteins MRP3 (ABCC3) and MRP4 (ABCC4) located on the sinusoidal membrane facilitate efflux into the bloodstream, while MRP2 (ABCC2) and Breast Cancer Resistance Protein (BCRP/ABCG2) mediate canalicular excretion into bile. This compartmentalization prevents significant intracellular accumulation of the reactive acyl glucuronide, potentially mitigating hepatocyte toxicity. However, studies using human hepatic S9 fractions confirm FUR-GLU's capacity to form covalent adducts with hepatic proteins, including UGTs themselves, particularly UGT1A9 and UGT2B7. This adduct formation exhibits structure-dependent reactivity, influenced by furosemide's specific chemical substituents and the intramolecular rearrangement rate (acyl migration) of FUR-GLU [7] [9].
Renal elimination is a major pathway for FUR-GLU, involving a coordinated interplay between filtration, secretion, and potential reabsorption processes. Active tubular secretion predominates, driven by basolateral uptake transporters and apical efflux carriers in proximal tubule cells:
Table 3: Renal Transporters Involved in Furosemide Acyl Glucuronide (FUR-GLU) Handling
Transporter | Gene | Membrane Location | Transport Mode | Role in FUR-GLU Clearance | Inhibitor Example |
---|---|---|---|---|---|
OAT1 | SLC22A6 | Basolateral | Anion exchange | Uptake from blood | Probenecid, Cimetidine |
OAT3 | SLC22A8 | Basolateral | Anion exchange | Uptake from blood | Probenecid, Furosemide (parent) |
MATE1 | SLC47A1 | Apical | H⁺/Organic cation exchange | Efflux into urine | Cimetidine, Pyrimethamine |
MATE2-K | SLC47A2 | Apical | H⁺/Organic cation exchange | Efflux into urine | Cimetidine |
MRP4 | ABCC4 | Apical | ATP-dependent efflux | Efflux into urine | Probenecid, NSAIDs |
The renal clearance of FUR-GLU significantly exceeds the glomerular filtration rate (GFR), confirming net tubular secretion. Pharmacokinetic studies in humans reveal a biphasic elimination pattern for both furosemide and FUR-GLU, with a rapid initial phase (t₁/₂α ≈ 1.25-1.31 hours) accounting for the majority of excreted drug and conjugate, followed by a prolonged terminal phase (t₁/₂β ≈ 30-33 hours). During the initial phase, renal clearance of FUR-GLU is high (≈702 mL/min), facilitated by efficient transporter-mediated secretion. In the terminal phase, renal clearance decreases substantially (≈109 mL/min), potentially reflecting reduced transporter activity or saturation mechanisms. This biphasic elimination directly influences the pharmacodynamic profile of furosemide, correlating with the initial diuretic effect and a subsequent period of reduced urine output [2] [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7